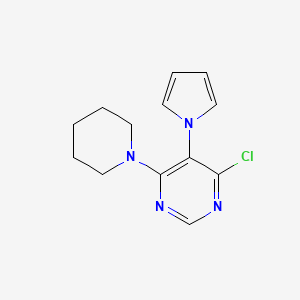
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with chloro, piperidinyl, and pyrrolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The chloro group is introduced via a halogenation reaction, often using reagents like phosphorus oxychloride (POCl₃).
Nucleophilic Substitution: The piperidinyl and pyrrolyl groups are introduced through nucleophilic substitution reactions, where piperidine and pyrrole act as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Piperidine or pyrrole in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the piperidinyl and pyrrolyl groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(morpholin-4-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(piperazin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(pyrrolidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine core. The presence of both piperidinyl and pyrrolyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15ClN4 |
|---|---|
Poids moléculaire |
262.74 g/mol |
Nom IUPAC |
4-chloro-6-piperidin-1-yl-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C13H15ClN4/c14-12-11(17-6-4-5-7-17)13(16-10-15-12)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Clé InChI |
XQLHUEXQZFJLFG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


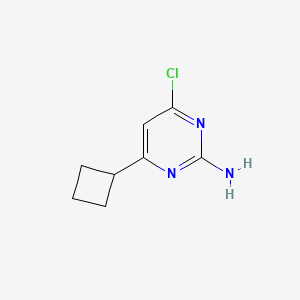
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
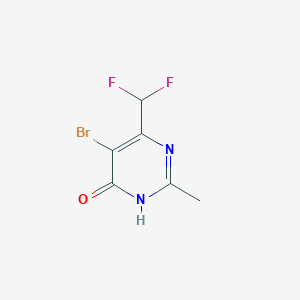
![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
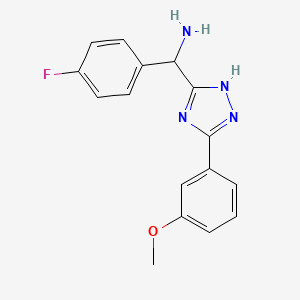
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
![Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate](/img/structure/B15055194.png)
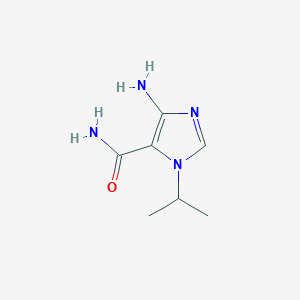
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B15055213.png)
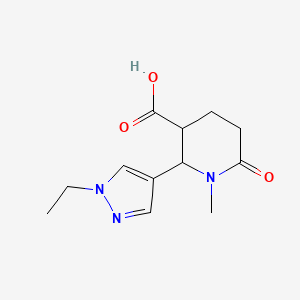

![(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15055230.png)
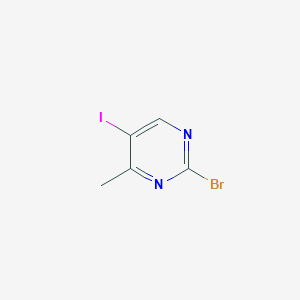
![3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055247.png)
